N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
This compound features a benzo[c][1,2,5]thiadiazole core, a bicyclic heteroaromatic system containing sulfur and nitrogen atoms. Attached to this core is a carboxamide group (-CONH2), which is further linked to an ethyl bridge substituted with a 3,5-dimethylpyrazole moiety and a thiophen-2-yl group.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS2/c1-11-8-12(2)23(20-11)16(17-4-3-7-25-17)10-19-18(24)13-5-6-14-15(9-13)22-26-21-14/h3-9,16H,10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFUBWZCJRLBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its mechanisms of action and therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized from a suitable diketone and hydrazine through a condensation reaction.
- Introduction of the Thiophene Ring : This can be achieved via cross-coupling reactions using thiophene derivatives.
- Attachment of the Benzo[c][1,2,5]thiadiazole Group : The final step often involves coupling with benzo[c][1,2,5]thiadiazole derivatives under basic conditions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown broad-spectrum activity against various bacterial and fungal strains with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .
Anti-inflammatory Effects
This compound also demonstrates anti-inflammatory properties. In vitro assays have shown substantial inhibition of inflammatory markers and stabilization of human red blood cell membranes. The percentage of membrane stabilization ranged from 86.70% to 99.25%, indicating its potential use in treating inflammatory diseases .
Anticancer Activity
In vitro studies have highlighted the anticancer potential of related compounds. For example, some derivatives exhibited IC50 values against colon carcinoma HCT-116 cells as low as 6.2 μM . The mechanism often involves the inhibition of specific enzymes such as DNA gyrase B, which is crucial for bacterial DNA replication and has implications for cancer therapy as well.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial growth.
- Receptor Modulation : It could interact with various receptors or enzymes, modulating their activity through π-π stacking interactions facilitated by the pyrazole and thiophene rings.
Case Studies
Several studies have evaluated the biological activities of related compounds:
- Antimicrobial Study : A benzofuran-pyrazole derivative demonstrated significant antimicrobial activity with MIC values comparable to standard antibiotics .
- Cytotoxicity Assay : A series of pyrazole-based compounds were tested against different cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity towards cancer cells .
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its combination of benzo[c]thiadiazole, pyrazole, and thiophene units. Below is a comparison with analogs from the literature:
Table 1: Structural Comparison
Physicochemical Properties
While direct data for the target compound is unavailable, analogs provide insights:
Table 3: Physical Properties
The target compound’s pyrazole and thiophene groups would likely exhibit ¹H NMR shifts near δ 6.5–7.5 (thiophene) and δ 2.0–2.5 (pyrazole methyl groups) .
Q & A
Q. What are the typical synthetic routes for preparing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
The synthesis involves multi-step pathways, often starting with coupling reactions between functionalized pyrazole and thiophene intermediates. For example, benzo[c][1,2,5]thiadiazole-5-carboxylic acid derivatives are activated using coupling agents like HATU or EDCI, followed by amide bond formation with amines containing pyrazole and thiophene groups. Solvents such as DMF or dichloromethane are used under inert conditions (N₂/Ar), with purification via column chromatography or recrystallization .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic techniques:
- NMR (¹H/¹³C) to verify proton environments and carbon frameworks.
- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹).
- Mass spectrometry (ESI-MS) for molecular weight validation. Advanced cases use X-ray crystallography to resolve 3D configurations, as seen in related thiadiazole derivatives .
Q. What solvents and reaction conditions optimize its stability during synthesis?
Polar aprotic solvents (DMF, DMSO) are preferred for amide coupling. Temperature control (0–25°C) minimizes side reactions like hydrolysis. Stability studies recommend storing the compound in anhydrous conditions at –20°C to prevent degradation of the thiophene and pyrazole moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from variations in assay protocols (e.g., cell lines, incubation times). To address this:
- Standardize assays using reference compounds (e.g., doxorubicin for cytotoxicity).
- Validate results across multiple labs with blinded testing.
- Perform dose-response curves to confirm IC₅₀ consistency. For example, conflicting cytotoxicity data could stem from differences in mitochondrial activity assays (MTT vs. resazurin) .
Q. What computational methods predict binding interactions of this compound with biological targets?
Molecular docking (AutoDock, Glide) and MD simulations (GROMACS) model interactions with proteins like kinase domains. Key steps:
- Prepare the ligand (protonation states, energy minimization).
- Use crystal structures (PDB) of targets (e.g., EGFR, COX-2).
- Analyze binding free energy (MM-PBSA) and hydrogen-bond networks. Studies on similar thiadiazoles show that the pyrazole-thiophene moiety enhances hydrophobic interactions in enzyme pockets .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Optimize stoichiometry of coupling agents (1.2–1.5 equiv. relative to carboxylic acid).
- Use flow chemistry for controlled mixing and heat dissipation.
- Implement in-line purification (e.g., catch-and-release resins for byproducts). Evidence from scaled-up thiadiazole syntheses achieved >85% purity via recrystallization from ethanol/water mixtures .
Q. How does the electronic nature of substituents on the pyrazole ring affect bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., –NO₂) on pyrazole enhance antibacterial activity (MIC reduced by 4–8× against S. aureus).
- Methyl groups (3,5-dimethyl) improve metabolic stability by reducing CYP450 oxidation.
- Thiophene substitution increases π-π stacking in DNA intercalation assays .
Methodological Challenges and Solutions
Q. How to mitigate interference from the thiophene moiety in UV-Vis quantification?
Thiophene’s strong absorbance at ~250 nm can overlap with analytes. Solutions include:
- Derivatization with bromine to shift λ_max.
- Use of HPLC with diode-array detection (DAD) for peak deconvolution.
- Alternative quantification via LC-MS/MS in selected reaction monitoring (SRM) mode .
Q. What analytical techniques characterize degradation products under oxidative stress?
Q. How to design assays for evaluating dual inhibition (e.g., kinase and protease activity)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
